5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid
Overview
Description
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds utilizing "5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid" or its structural motifs as key intermediates. For example, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing the chemical versatility of this compound in generating complex molecular architectures with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, research on carbon dots has identified that derivatives of "this compound" serve as the fluorescence origins of carbon dots with high fluorescence quantum yields, indicating its role in materials science and nanotechnology (Shi et al., 2016).
Antimicrobial and Antifungal Activities
Derivatives of "this compound" have been characterized for their antimicrobial and antifungal activities. Tamer et al. (2018) investigated the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives, revealing their potency against Gram-positive and Gram-negative bacteria. This research underscores the potential of these compounds in developing new antimicrobial agents (Tamer et al., 2018).
Corrosion Inhibition
In the field of materials science, thiazole-based pyridine derivatives, structurally related to "this compound," have been synthesized and tested as corrosion inhibitors for mild steel. These studies demonstrate the compounds' efficacy in protecting steel surfaces from corrosion, offering insights into their industrial applications as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).
Insecticidal Activity
Additionally, pyridine derivatives, including those related to "this compound," have been investigated for their insecticidal properties. Bakhite et al. (2014) synthesized and tested several pyridine derivatives against the cowpea aphid, demonstrating significant aphidicidal activities and offering potential applications in agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
IUPAC Name |
5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8-3-2-6-5(10-8)4-7(14-6)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINLNOTKRQAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.